Cloruro de 1-metil-1H-indol-5-sulfonilo

Descripción general

Descripción

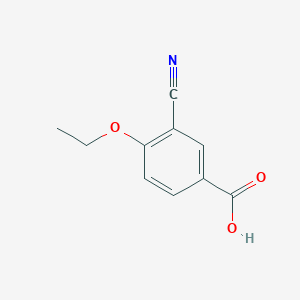

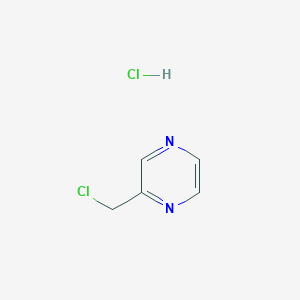

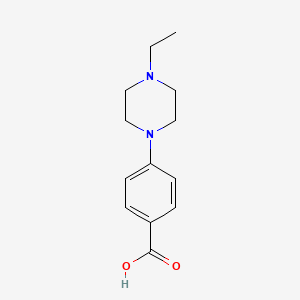

1-Methyl-1H-indole-5-sulfonyl chloride is a chemical compound with the empirical formula C9H8ClNO2S and a molecular weight of 229.68 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-indole-5-sulfonyl chloride can be represented by the SMILES stringCn1ccc2cc(ccc12)S(Cl)(=O)=O . Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-1H-indole-5-sulfonyl chloride are not available, it’s important to note that contact with water liberates toxic gas .Physical and Chemical Properties Analysis

1-Methyl-1H-indole-5-sulfonyl chloride is a solid substance . It has a melting point range of 79-82 degrees Celsius .Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Moléculas Bioactivas

Cloruro de 1-metil-1H-indol-5-sulfonilo: es un bloque de construcción versátil en química medicinal para la síntesis de moléculas bioactivas. Su grupo cloruro de sulfonilo puede actuar como electrófilo, lo que permite diversas sustituciones nucleofílicas para crear una amplia gama de derivados de indol . Estos derivados son estructuralmente similares a compuestos que exhiben actividades biológicas significativas, como propiedades antiinflamatorias, anticancerígenas y antivirales .

Descubrimiento de fármacos: Complejos metálicos con aplicaciones terapéuticas

Los complejos metálicos que contienen indol han mostrado promesa en el descubrimiento de fármacos debido a sus posibles aplicaciones medicinales. La porción de indol puede unirse a metales, formando complejos que exhiben actividades farmacológicas mejoradas. La investigación ha explorado el uso de derivados de indol, incluidos los derivados del This compound, para desarrollar fármacos basados en metales con aplicaciones en terapia contra el cáncer y tratamientos antibacterianos .

Ciencia de materiales: Materiales funcionales avanzados

En ciencia de materiales, el This compound se puede utilizar para sintetizar polímeros y materiales basados en indol con funcionalidades avanzadas. Estos materiales pueden tener propiedades ópticas, electrónicas o mecánicas únicas, lo que los hace adecuados para aplicaciones en electrónica orgánica, sensores y como componentes en materiales inteligentes .

Química agrícola: Síntesis de reguladores del crecimiento vegetal

Los derivados de indol desempeñan un papel crucial en la biología vegetal como reguladores del crecimiento. El This compound se puede utilizar para sintetizar análogos del ácido indol-3-acético, una hormona vegetal natural. Estos reguladores sintéticos se pueden aplicar para aumentar el rendimiento de los cultivos, controlar los patrones de crecimiento de las plantas y mejorar la resistencia al estrés en las plantas .

Ciencia ambiental: Degradación de contaminantes

La reactividad del This compound se puede aprovechar en la ciencia ambiental para la degradación de contaminantes. Los derivados de indol pueden actuar como catalizadores o intermediarios reactivos en la descomposición de compuestos orgánicos nocivos, contribuyendo a ambientes de agua y suelo más limpios .

Bioquímica: Estudios de inhibición enzimática

En bioquímica, el This compound se utiliza para estudiar la inhibición enzimática. Al modificar los sitios activos de las enzimas con derivados de indol, los investigadores pueden investigar los mecanismos de acción e inhibición enzimática. Esto tiene implicaciones para comprender las vías metabólicas y desarrollar nuevos productos farmacéuticos .

Neurociencia: Síntesis de análogos de neurotransmisores

Las estructuras de indol son componentes clave de los neurotransmisores como la serotonina. Los derivados sintetizados a partir del This compound pueden servir como análogos de los neurotransmisores, ayudando en la investigación de la neurociencia para comprender la función cerebral y tratar los trastornos neurológicos .

Química analítica: Estándares de cromatografía

En química analítica, el This compound se puede utilizar para preparar estándares para el análisis cromatográfico. Estos estándares ayudan en la identificación y cuantificación precisas de derivados de indol en mezclas complejas, esenciales para el control de calidad farmacéutica y el análisis ambiental .

Safety and Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled . Contact with water liberates toxic gas . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Mecanismo De Acción

Target of Action

Indole derivatives, which include 1-methyl-1h-indole-5-sulfonyl chloride, are known to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to impact a variety of biochemical pathways, leading to downstream effects that contribute to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they likely have a range of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1H-indole-5-sulfonyl chloride. For instance, it is known to react with water to form hydrogen chloride, a toxic and corrosive gas . Therefore, the presence of water could potentially affect its stability and efficacy. Additionally, it is recommended to store the compound in a locked up place , suggesting that secure storage conditions are important for maintaining its stability.

Propiedades

IUPAC Name |

1-methylindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZYASSOUPYFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594512 | |

| Record name | 1-Methyl-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-75-2 | |

| Record name | 1-Methyl-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)

![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)

![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)